Cyclohexyl (2,4,5-trifluorophenyl)methanol
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Overview
Description
Cyclohexyl (2,4,5-trifluorophenyl)methanol is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . It is characterized by the presence of a cyclohexyl group attached to a methanol moiety, which is further substituted with three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl (2,4,5-trifluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,4,5-trifluorobenzaldehyde under controlled conditions to yield the desired product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (2,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield cyclohexyl (2,4,5-trifluorophenyl)methane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include cyclohexyl (2,4,5-trifluorophenyl)ketone, cyclohexyl (2,4,5-trifluorophenyl)methane, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Cyclohexyl (2,4,5-trifluorophenyl)methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Cyclohexyl (2,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl (2,4-difluorophenyl)methanol
- Cyclohexyl (2,5-difluorophenyl)methanol
- Cyclohexyl (3,4,5-trifluorophenyl)methanol
Uniqueness
Cyclohexyl (2,4,5-trifluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The trifluoromethyl group at the 2, 4, and 5 positions provides distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
cyclohexyl-(2,4,5-trifluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h6-8,13,17H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLUJJYUUCFCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=C(C=C2F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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